Dopamine D3 Receptor Binding Affinity: 270-Fold Higher Than Roflumilast
N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide exhibits antagonist activity at the human dopamine D3 receptor with a Ki of 25.1 nM, as determined by [35S]GTPgammaS binding assay in CHO cells [1]. In contrast, Roflumilast displays weak binding to the rat D3 receptor with a Ki of approximately 6,790 nM (PDSP assay, HEK293T cells), representing a ~270-fold lower affinity [2]. This marked difference in D3 receptor engagement makes the target compound a valuable tool compound for dopamine receptor off-target screening panels, distinct from the parent drug which shows negligible D3 binding at therapeutic concentrations.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM (human D3, antagonist activity, [35S]GTPgammaS binding assay, CHO cells) |
| Comparator Or Baseline | Roflumilast: Ki = 6,790 nM (rat D3, binding affinity, PDSP assay, HEK293T cells) |
| Quantified Difference | ~270-fold higher D3 affinity for target compound vs. Roflumilast |
| Conditions | Target: [35S]GTPgammaS binding assay, human D3 receptor expressed in CHO cells. Comparator: PDSP binding assay, rat D3 receptor expressed in HEK293T cells. Note: species difference (human vs. rat) acknowledged. |
Why This Matters
This quantitative off-target difference allows researchers to use this compound as a selective D3 receptor probe or as a dopaminergic activity reference standard, while Roflumilast is essentially inactive at D3; this distinction is critical for in vitro pharmacology panels and impurity safety qualification.
- [1] BindingDB BDBM50414564 (CHEMBL562833). Ki: 25.1 nM, antagonist activity at human D3 receptor expressed in CHO cells by [35S]GTPgammaS binding assay. View Source
- [2] BindingDB BDBM50456168. Ki: 6.79E+3 nM, binding affinity to rat D3 dopamine receptor expressed in HEK293T cells by PDSP assay (Roflumilast). View Source
